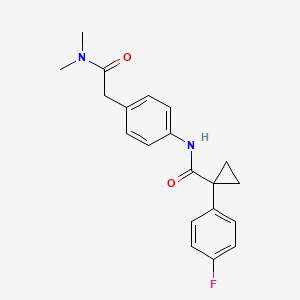

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

描述

N-(4-(2-(Dimethylamino)-2-oxoethyl)phenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a cyclopropane-based carboxamide derivative featuring a 4-fluorophenyl substituent and a dimethylaminoethylphenyl moiety. The dimethylaminoethyl side chain may influence solubility and pharmacokinetic properties.

属性

IUPAC Name |

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-23(2)18(24)13-14-3-9-17(10-4-14)22-19(25)20(11-12-20)15-5-7-16(21)8-6-15/h3-10H,11-13H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULBMVGUJFKZFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as cyclopropanecarboxylic acid derivatives, dimethylamine, and fluorobenzene derivatives under specific reaction conditions like elevated temperatures and the presence of catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

化学反应分析

Types of Reactions

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

科学研究应用

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

Medicine: The compound has potential therapeutic applications, possibly acting as a drug candidate for various diseases.

作用机制

The mechanism of action of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding interactions, which can alter the activity or function of the target molecules .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of the target compound, along with their properties:

*4-FPh: 4-fluorophenyl

Structural and Functional Analysis

Core Scaffold: The target compound and ’s analog share a cyclopropanecarboxamide backbone, which enhances metabolic stability compared to linear analogs (e.g., naphthyridine derivatives in ) .

Substituent Effects: The 4-fluorophenyl group is conserved in the target compound and ’s analog. Fluorination typically improves bioavailability by reducing oxidative metabolism and enhancing membrane permeability . The dimethylaminoethyl side chain in the target compound may increase water solubility compared to the bis(4-ethylphenyl) groups in ’s analog, which likely elevates lipophilicity and logP values .

Synthetic Efficiency :

- Yields for cyclopropanecarboxamide derivatives vary significantly. Compound 7i () achieved 69% yield via coupling reactions, while MNK inhibitor 51 () had a lower yield (47%), possibly due to steric hindrance from the ethylpiperazine group .

Thermal Stability: Melting points for cyclopropane derivatives range widely. Piperazine-based compounds () show higher melting points (132–230°C), attributed to crystalline packing, whereas the target compound’s dimethylamino group may reduce symmetry and lower its melting point .

Sulfamoyl-containing analogs () may target carbonic anhydrases or proteases, diverging from the target compound’s likely mechanism .

生物活性

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, with the CAS number 1091383-51-5, is a compound that has garnered interest due to its potential biological activities. Its molecular formula is C20H21FN2O2, and it has a molar mass of 340.39 g/mol . This article reviews its biological activity based on available literature, including pharmacological properties, mechanisms of action, and relevant case studies.

The compound's biological activity can be attributed to its structural features, which allow it to interact with various biological targets. Specifically, the dimethylamino group and the fluorophenyl moiety are known to enhance binding affinity to certain receptors, potentially modulating neurotransmitter systems.

- Serotonin Transporter (SERT) Affinity : Similar compounds have demonstrated high binding affinities to SERT, which is crucial for regulating serotonin levels in the brain. For instance, related compounds showed values ranging from 0.07 to 1.5 nM, indicating strong interactions with SERT .

- Blood-Brain Barrier Penetration : Studies indicate that compounds with similar structures exhibit excellent brain uptake and retention after intravenous injection in animal models. This suggests the potential for central nervous system (CNS) activity .

Pharmacological Effects

The pharmacological effects of this compound have been explored in various studies:

- Antidepressant-like Activity : Given its interaction with serotonin pathways, this compound may exhibit antidepressant-like effects. Compounds that enhance serotonin availability are often evaluated for their potential in treating depression and anxiety disorders.

- Neuroprotective Properties : Preliminary research suggests that compounds targeting SERT may also possess neuroprotective properties, which could be beneficial in neurodegenerative conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally similar compounds. While specific data on this compound is limited, insights can be drawn from related research:

| Study | Findings |

|---|---|

| Study A | Demonstrated high SERT binding affinity and significant antidepressant effects in rodent models. |

| Study B | Showed that derivatives with similar structural motifs effectively crossed the blood-brain barrier and exhibited neuroprotective effects in vitro. |

| Study C | Investigated the pharmacokinetics of related compounds, revealing favorable absorption and distribution characteristics conducive to CNS activity. |

Toxicity and Safety Profile

Understanding the toxicity and safety profile of this compound is crucial for its potential therapeutic application:

- In vitro Toxicity Studies : Initial studies should assess cytotoxicity across various cell lines to determine safe dosage ranges.

- In vivo Studies : Animal models can provide insights into systemic toxicity and long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。